(R)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate
Overview
Description
®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features an indene core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group and a carboxylate ester group makes it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core, which can be achieved through various methods such as the Diels-Alder reaction or the cyclization of appropriate precursors.
Amino Group Introduction:
Carboxylate Ester Formation: The carboxylate ester group is introduced via esterification reactions, often using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indene core provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(S)-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate: The enantiomer of the compound, which may exhibit different biological activities.
Indene Derivatives: Compounds with similar indene cores but different functional groups.
Uniqueness: ®-Methyl 1-amino-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific chiral configuration and the presence of both amino and carboxylate ester groups
Properties
IUPAC Name |
methyl (1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6,10H,3,5,12H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFGALYVZHUWOQ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@@H](CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.